molecular formula C7H13N3 B13649377 2-(1-methyl-1H-imidazol-5-yl)propan-2-amine

2-(1-methyl-1H-imidazol-5-yl)propan-2-amine

Cat. No.: B13649377
M. Wt: 139.20 g/mol
InChI Key: HZGIRLUDYLQUPQ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-5-yl)propan-2-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-5-yl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-(1-methyl-1H-imidazol-5-yl)propan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-imidazole-1-propanamine
  • 4-(1H-imidazol-1-yl)benzoic acid
  • 2-Methyl-5-nitro-1H-imidazole-1-acetic acid

Uniqueness

2-(1-methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)propan-2-amine

InChI

InChI=1S/C7H13N3/c1-7(2,8)6-4-9-5-10(6)3/h4-5H,8H2,1-3H3

InChI Key

HZGIRLUDYLQUPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CN1C)N

Origin of Product

United States

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